4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methyl-5-nitrophenyl)benzamide

Description

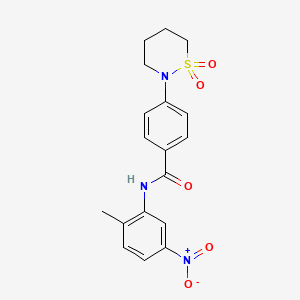

This compound features a benzamide core substituted with a 1,1-dioxo-1λ⁶,2-thiazinan moiety at the 4-position and a 2-methyl-5-nitrophenyl group at the amide nitrogen (Fig. 1). The thiazinan-1,1-dioxide group introduces a sulfone ring system, which may enhance metabolic stability and influence electronic properties. The 5-nitro substituent on the phenyl ring is strategically positioned to participate in hydrogen bonding, as observed in kinase inhibitors .

Properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-(2-methyl-5-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-13-4-7-16(21(23)24)12-17(13)19-18(22)14-5-8-15(9-6-14)20-10-2-3-11-27(20,25)26/h4-9,12H,2-3,10-11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFFLMHPUKSHAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methyl-5-nitrophenyl)benzamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Thiazinan Ring: This could be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzamide Group: This step might involve the reaction of the thiazinan derivative with benzoyl chloride or a similar reagent.

Nitration of the Phenyl Ring:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazinan ring or the nitrophenyl group.

Reduction: Reduction reactions could target the nitro group, converting it to an amine.

Substitution: Various substitution reactions could occur, especially on the benzamide or phenyl rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

Catalysis: The compound could be studied for its potential as a catalyst or catalyst precursor in organic reactions.

Materials Science: It might be explored for use in the development of new materials with unique properties.

Biology and Medicine

Biochemistry: Studying its interactions with biological molecules and pathways.

Industry

Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might involve interactions with enzymes, receptors, or other molecular targets. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Observations :

- The target compound’s thiazinan-1,1-dioxide distinguishes it from thiazolidinedione () or sulfamoyl () derivatives. The sulfone group may improve solubility and oxidative stability compared to sulfur-containing heterocycles.

- The 5-nitro group on the phenyl ring aligns with compound [9] (), which showed strong binding to Abl kinase via hydrogen bonding with Met-318 .

Key Observations :

- The 2-methyl-5-nitrophenyl group in the target compound mirrors compound [9], which exhibited higher binding affinity to Abl kinase than its benzamide counterpart ([15]) due to optimized hydrogen bonding .

- Nitro group positioning is critical: The 5-nitro substituent in the target compound may mimic the activity of salicylamide derivatives (), which showed potent sulfate reduction inhibition in D. piger .

Structure-Activity Relationship (SAR) Insights

Amide vs. Amine Linkers: Compound [9] (amine linker) outperformed [15] (amide linker) in Abl kinase binding, suggesting flexibility in the linker region enhances interactions .

Electron-Withdrawing Groups :

- The 5-nitro group in both the target compound and salicylamide derivatives () enhances electrophilicity, facilitating hydrogen bonding with biological targets (e.g., Met-318 in Abl kinase ).

Heterocyclic Substituents :

- Thiazinan-1,1-dioxide in the target compound offers metabolic stability over thiazole () or oxadiazole () systems, which are prone to oxidation or hydrolysis.

Biological Activity

The compound 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methyl-5-nitrophenyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 348.39 g/mol. The structure features a thiazinan ring, a nitro group, and a benzamide moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.39 g/mol |

| CAS Number | 941983-84-2 |

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. This could include inhibition of critical pathways in pathogenic organisms or modulation of host cellular functions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that benzamide derivatives can show considerable antifungal activity against pathogens like Botrytis cinerea and Fusarium graminearum .

Case Study: Antifungal Activity

A series of benzamide derivatives were synthesized and evaluated for their antifungal activity against various fungi. Notably, some derivatives showed higher efficacy compared to established antifungal agents like pyraclostrobin.

| Compound | Activity Against Botrytis cinerea (%) |

|---|---|

| 10a | 84.4 |

| 10d | 83.6 |

| 10e | 83.3 |

| Pyraclostrobin | 81.4 |

Cytotoxicity

The cytotoxic effects of the compound have been evaluated in various cell lines. Preliminary results suggest that while some derivatives demonstrate low toxicity to mammalian cells, further studies are needed to assess the safety profile comprehensively.

In Silico Studies

Molecular docking studies have provided insights into the binding affinities of the compound with target proteins such as dihydropteroate synthase and DNA topoisomerase . These studies suggest promising inhibition prospects, indicating that the compound could serve as a lead for drug development targeting these enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.